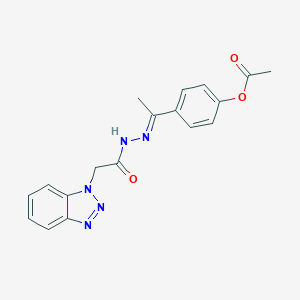![molecular formula C34H29N3O5 B380366 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione CAS No. 326907-51-1](/img/structure/B380366.png)
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C34H29N3O5 and its molecular weight is 559.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents have shown significant potential in the field of luminescent materials and sensors. For instance, compounds similar to the one have been synthesized and demonstrated to have fluorescence properties that vary with pH, making them useful as pH probes. These materials also exhibit photo-induced electron transfer (PET) processes, which can be manipulated through chemical modifications. This characteristic is particularly valuable for developing fluorescent sensors and materials for electronic applications (Gan et al., 2003).
Catalytic Applications in Organic Synthesis
Research has also explored the catalytic use of related compounds in organic synthesis, such as in the platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities. These processes enable the synthesis of nitrogen-containing heterocycles, showcasing the compound's role as a versatile catalyst in forming complex organic structures (Mukherjee & Liu, 2011).
Antimicrobial Activity
The structural motif of naphthalimide, especially when linked with piperidine or similar groups, has been investigated for antimicrobial properties. Certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for the development of new antimicrobial agents. The specificity of these compounds against particular pathogens highlights their importance in medicinal chemistry for targeting infectious diseases (Rani et al., 2019).
Photophysical Studies and Material Science
The incorporation of naphthalimide and isoquinoline units into a single molecule can significantly affect the photophysical properties, making these compounds suitable for investigation in material science. For example, benzoisoquinoline-1,3-dione-based compounds have been used to develop thermally activated delayed fluorescent (TADF) emitters. These materials are of interest for organic light-emitting diode (OLED) applications due to their high quantum efficiency and stability, paving the way for advanced optoelectronic devices (Yun & Lee, 2017).
Propriétés
IUPAC Name |
2-[4-[4-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O5/c38-28(14-5-17-36-31(39)24-10-1-6-22-7-2-11-25(29(22)24)32(36)40)35-18-15-21(16-19-35)20-37-33(41)26-12-3-8-23-9-4-13-27(30(23)26)34(37)42/h1-4,6-13,21H,5,14-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONBGMWRKZKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380285.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380286.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380287.png)
![Ethyl 4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B380290.png)
![Propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380291.png)
![1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B380293.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380295.png)
![2-({[4-(2,4-Dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B380298.png)
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380300.png)
![N'-[1-(4-methylphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380301.png)

![2-(1H-benzimidazol-1-yl)-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380303.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B380305.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(3-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B380306.png)